PQR626

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

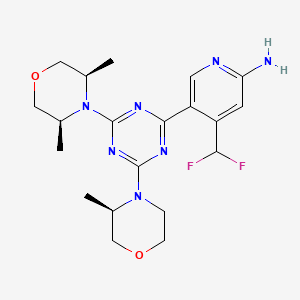

C20H27F2N7O2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H27F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,11-13,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t11-,12-,13+/m1/s1 |

InChI Key |

YXQKBQLVKBUCLZ-UPJWGTAASA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)F)N)N4[C@@H](COC[C@@H]4C)C |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)F)N)N4C(COCC4C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PQR626: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] As a second-generation ATP-competitive mTOR kinase inhibitor (TORKi), it targets the kinase activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] This dual inhibitory action allows this compound to overcome the limitations of earlier allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through mTORC2. The ability of this compound to readily cross the blood-brain barrier makes it a promising therapeutic candidate for neurological disorders characterized by hyperactive mTOR signaling, most notably Tuberous Sclerosis Complex (TSC).[1][3][4]

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its therapeutic effects by directly binding to the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its catalytic activity. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling.

Inhibition of mTORC1 Signaling

mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its activity is modulated by various upstream signals, including growth factors, amino acids, and cellular energy status. Upon activation, mTORC1 phosphorylates several key downstream effectors, including:

-

S6 Kinase 1 (S6K1): A critical regulator of protein synthesis and cell growth.

-

4E-Binding Protein 1 (4E-BP1): A translational repressor that, upon phosphorylation by mTORC1, releases its inhibition on the eukaryotic translation initiation factor 4E (eIF4E), promoting cap-dependent translation.

By inhibiting mTORC1, this compound effectively reduces the phosphorylation of S6K1 and 4E-BP1, leading to a global reduction in protein synthesis and a halt in cell growth and proliferation.

Inhibition of mTORC2 Signaling

mTORC2 plays a crucial role in cell survival, metabolism, and cytoskeletal organization. A key downstream target of mTORC2 is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). mTORC2 phosphorylates Akt at serine 473, leading to its full activation. Activated Akt, in turn, promotes cell survival by inhibiting apoptosis and stimulates cell proliferation.

This compound's inhibition of mTORC2 prevents the phosphorylation and activation of Akt, thereby promoting apoptosis and further contributing to the suppression of aberrant cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, pharmacokinetic profile, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line/Assay Conditions |

| mTOR IC50 | 5 nM | Enzymatic Assay |

| mTOR Ki | 3.6 nM | Enzymatic Assay |

| p-Akt (S473) IC50 | 197 nM | In-cell Western Blot (A2058 cells) |

| p-S6 (S235/S236) IC50 | 87 nM | In-cell Western Blot (A2058 cells) |

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)

| Parameter | Value |

| Cmax | 1096 ng/mL |

| Tmax | Not explicitly stated |

| Terminal Half-life (t1/2) | 3.0 h |

| Brain/Plasma Ratio | ~1.8:1 |

Table 3: In Vivo Efficacy of this compound in a Tuberous Sclerosis Complex Mouse Model (Tsc1GFAPCKO)

| Animal Model | This compound Dose | Outcome |

| Tsc1GFAPCKO mice | 50 mg/kg, BID, p.o. | Significantly reduced mortality compared to vehicle |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for Western blot analysis of mTOR signaling.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Activation

This protocol provides a detailed methodology for assessing the phosphorylation status of key mTOR signaling proteins, such as Akt and S6, in response to this compound treatment.

1. Sample Preparation and Protein Extraction:

-

Cell Culture: Plate cells (e.g., A2058 melanoma cells) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Homogenization: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using appropriate software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a potent, brain-penetrant, dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action. Its ability to comprehensively block the mTOR signaling pathway, coupled with its favorable pharmacokinetic profile, underscores its potential as a therapeutic agent for neurological disorders driven by mTOR hyperactivation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and related mTOR inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. psychogenics.com [psychogenics.com]

- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR626: A Technical Guide to a Novel Brain-Penetrant mTORC1 and mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and metabolism. As an ATP-competitive inhibitor, this compound effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTORC2, offering a more complete shutdown of the mTOR signaling pathway compared to earlier-generation allosteric inhibitors like rapamycin. A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders characterized by mTOR pathway hyperactivation, such as Tuberous Sclerosis Complex (TSC). This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction to mTOR Signaling

The mTOR signaling pathway is a critical cellular network that integrates intracellular and extracellular signals to control cell growth, proliferation, survival, and metabolism. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.

-

mTORC1: This complex is sensitive to nutrients, growth factors, and energy levels.[1] Its activation leads to the phosphorylation of key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[1]

-

mTORC2: This complex is primarily activated by growth factor signaling through PI3K.[1] It plays a crucial role in cell survival and cytoskeletal organization by phosphorylating AGC kinases such as Akt and SGK.[1]

Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer and neurological disorders.[2][3]

This compound: Mechanism of Action

This compound is an ATP-competitive mTOR kinase inhibitor, meaning it binds to the ATP-binding pocket of the mTOR kinase domain. This mechanism of action allows it to inhibit both mTORC1 and mTORC2.[4] The dual inhibition of mTORC1 and mTORC2 by this compound leads to a comprehensive blockade of mTOR signaling, as evidenced by the reduced phosphorylation of downstream targets of both complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR626: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer and several neurological disorders.[4][5][6] PQR626 is a novel, potent, and selective mTOR kinase inhibitor that, unlike the first-generation allosteric inhibitor rapamycin and its analogs (rapalogs), competitively binds to the ATP pocket of the mTOR kinase domain. This mechanism allows this compound to inhibit both mTORC1 and mTORC2 complexes.[1][2] A key distinguishing feature of this compound is its excellent brain penetrance, a significant advantage for treating neurological conditions where the blood-brain barrier often limits the efficacy of other mTOR inhibitors.[1][2][4][5] This document provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.

Core Attributes of this compound

This compound was developed through extensive chemical exploration, combining pharmacophore features of earlier brain-penetrant mTOR inhibitors.[1][2] This rational drug design has resulted in a compound with superior pharmacological properties compared to other mTOR inhibitors like everolimus and AZD2014.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target | Notes |

| IC50 | 5 nM | mTOR | |

| Ki | 3.6 nM | mTOR |

Data sourced from AbMole BioScience.[7][8]

Table 2: Comparative Pharmacokinetics in Mice

| Compound | Brain/Plasma Ratio | Species | Administration |

| This compound | ~1.8:1 | Female C57BL/6J Mice | Oral (p.o.) |

| This compound | ~1.4:1 | Male Sprague Dawley Rats | Oral (p.o.) |

| Everolimus | ~1:61 | Female C57BL/6J Mice | Oral (p.o.) |

| Everolimus | ~1:92 | Male Sprague Dawley Rats | Oral (p.o.) |

| AZD2014 | ~1:25 | Female C57BL/6J Mice | Oral (p.o.) |

This data highlights the significantly enhanced brain penetration of this compound compared to other mTOR inhibitors.[1][2]

Table 3: In Vivo Efficacy and Tolerability in Mice

| Parameter | Value | Animal Model | Dosing Regimen |

| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mice | |

| Efficacious Dose | 50 mg/kg, BID | Tsc1GFAPCKO mice | Oral (p.o.) |

This compound demonstrated a significant effect on survival and prevented or decreased mortality in a mouse model of Tuberous Sclerosis Complex (TSC).[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the protein. This allows it to inhibit both mTORC1 and mTORC2 complexes, leading to a blockade of downstream signaling pathways involved in cell growth, proliferation, and survival.

Caption: mTOR signaling pathway with points of inhibition for Rapamycin and this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the published literature provides an overview of the methodologies used to characterize this compound.

In Vivo Efficacy in Tsc1GFAPCKO Mice

-

Animal Model: Mice with a conditional inactivation of the Tsc1 gene, primarily in glial cells (Tsc1GFAPCKO mice), were used as a model for Tuberous Sclerosis Complex.[1][2]

-

Dosing: this compound was administered orally (p.o.) at a dose of 50 mg/kg twice a day (BID).[1][2][4]

-

Endpoint: The primary endpoint was survival, with the study designed as a dose-range finding study to assess the effect of this compound on mortality compared to a vehicle control.[1][2]

Pharmacokinetic Studies

-

Animals: Male Sprague Dawley rats and female C57BL/6J mice were used for pharmacokinetic studies.[1][2]

-

Drug Administration: this compound, everolimus, and AZD2014 were administered orally to compare their pharmacokinetic profiles.[1][2]

-

Sample Collection: Plasma and brain tissue were collected at various time points after administration.

-

Analysis: Drug concentrations in plasma and brain were quantified to determine key pharmacokinetic parameters, including the brain/plasma ratio.[1][2]

Western Blotting for mTOR Signaling Inhibition

-

Sample Preparation: Brain cortex was collected from female C57BL/6J mice following treatment with this compound (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.) for 30 minutes. The tissue was lysed to extract proteins.[9]

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.[9]

-

Antibody Incubation: The membrane was incubated with specific primary antibodies to detect phosphorylated forms of Akt (pPKB) and S6 (pS6), as well as total Akt and α-tubulin as a loading control.[9]

-

Detection: HRP-coupled secondary antibodies and enhanced chemiluminescence were used for detection.[9]

Preclinical Development Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Generalized preclinical development workflow for a CNS-targeted therapeutic.

Therapeutic Potential of this compound

The unique combination of high potency, selectivity, and excellent brain penetration makes this compound a promising candidate for the treatment of neurological disorders associated with mTOR hyperactivation.

Caption: Logical flow from this compound's properties to its therapeutic potential.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors, particularly for neurological applications. Its ability to effectively cross the blood-brain barrier and potently inhibit both mTORC1 and mTORC2 addresses key limitations of previous generations of mTOR-targeted therapies. The robust preclinical data, demonstrating favorable pharmacokinetics and in vivo efficacy, strongly support its continued development for the treatment of Tuberous Sclerosis Complex and other neurological disorders characterized by aberrant mTOR signaling.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders [air.unimi.it]

- 7. abmole.com [abmole.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (mTOR). Developed for the treatment of neurological disorders, its excellent brain penetrance distinguishes it from other mTOR inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to serve as a technical resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, systematically named 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, is a rapamycin derivative.[1][2] Its chemical structure is characterized by a triazine core substituted with two distinct morpholine moieties and a difluoromethyl-pyridinyl group.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine | [2] |

| CAS Number | 1927857-98-4 | [1] |

| Molecular Formula | C₂₀H₂₇F₂N₇O₂ | [4] |

| Molecular Weight | 435.47 g/mol | [1][4] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[3][5] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[6] Hyperactivation of this pathway is implicated in various cancers and neurological disorders.[2][7] By inhibiting mTOR, this compound effectively modulates downstream signaling, including the phosphorylation of key effector proteins such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt).[2][4]

Preclinical Pharmacology

In Vitro Potency

This compound demonstrates potent inhibition of mTOR kinase activity.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| mTOR IC₅₀ | 5 nM | [1][4] |

| mTOR Kᵢ | 3.6 nM | [1] |

| Cellular pPKB (S473) IC₅₀ | 197 nM | [4] |

| Cellular pS6 (S235/S236) IC₅₀ | 87 nM | [4] |

In Vivo Pharmacokinetics

This compound exhibits excellent oral bioavailability and brain penetration in preclinical models.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Brain/Plasma Ratio | Terminal Half-life (t₁₂) | Reference |

| Mice (C57BL/6J) | 10 mg/kg p.o. | ~1.8:1 | 3.0 h | [4][5] |

| Rats (Sprague Dawley) | Not specified | ~1.4:1 | Not specified | [5] |

In Vivo Efficacy

In a mouse model of Tuberous Sclerosis Complex (TSC), a neurological disorder characterized by mTOR hyperactivation, this compound demonstrated significant therapeutic efficacy.[2][8] Treatment with this compound at 50 mg/kg twice daily significantly reduced mortality in Tsc1 knockout mice.[2][5]

Experimental Protocols

In-Cell Western Assay for Cellular Potency

Objective: To determine the cellular IC₅₀ values of this compound for the inhibition of pPKB (Ser473) and pS6 (Ser235/236).

Methodology:

-

A2058 melanoma cells are treated with a serial dilution of this compound (e.g., 0.04-5 μM) for 1 hour.[4]

-

Following treatment, cells are fixed and permeabilized.

-

Cells are incubated with primary antibodies specific for phosphorylated PKB (Ser473) and phosphorylated S6 (Ser235/236), along with a normalization antibody.

-

After washing, cells are incubated with corresponding infrared dye-conjugated secondary antibodies.

-

The plates are scanned on an infrared imaging system, and the fluorescence intensities are quantified.

-

IC₅₀ values are calculated from the dose-response curves.[3]

Western Blot Analysis of mTOR Signaling Inhibition in Murine Brain

Objective: To assess the in vivo inhibition of mTOR signaling by this compound in the brain.

Methodology:

-

Female C57BL/6J mice are treated with this compound (e.g., 25 mg/kg, p.o.) or vehicle.[2]

-

At specified time points (e.g., 30 minutes), brain cortex is collected.[2][6]

-

The tissue is lysed, and protein concentration is determined.[2]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2][6]

-

The membrane is immunoblotted with primary antibodies against pPKB, pS6, total PKB, and a loading control (e.g., α-tubulin).[2]

-

Following incubation with HRP-conjugated secondary antibodies, the signal is detected using enhanced chemiluminescence.[2][6]

-

Protein bands are quantified using densitometry software (e.g., ImageJ).[2]

Conclusion

This compound is a promising, next-generation mTOR inhibitor with a unique profile of high potency, selectivity, and excellent brain permeability. Its robust preclinical efficacy in a relevant neurological disease model, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further clinical development for the treatment of central nervous system disorders characterized by mTOR pathway dysregulation.

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorder Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PQR626, a potent, orally available, and brain-penetrant mTOR inhibitor, for its application in neurological disorder research. This compound is a second-generation ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1][2] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurological disease, such as Tuberous Sclerosis Complex (TSC), position it as a promising candidate for further investigation.[3][4]

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][5] In many neurological disorders, the mTOR pathway is hyperactivated.[3][4] this compound competitively binds to the ATP pocket of the mTOR kinase domain, thereby blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.[2] This dual inhibition helps to overcome the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1 and can lead to a feedback activation of PI3K/Akt signaling.[6]

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Pharmacokinetic Properties of this compound and Comparator Compounds

| Compound | Brain/Plasma Ratio (Mice) | Brain/Plasma Ratio (Rats) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) |

| This compound | ~1.8:1[1][7] | ~1.4:1[1][7] | 100-150[1][7] |

| Everolimus | ~1:61[1][7] (0.016)[2] | ~1:92[1][7] | Not Reported |

| AZD2014 | ~1:25[1][7] | Not Reported | Not Reported |

| Rapamycin | 0.0057[2] | Not Reported | Not Reported |

Table 2: In Vivo Efficacy of this compound in a Tuberous Sclerosis Complex (TSC) Mouse Model

| Animal Model | Treatment | Dosage | Outcome |

| Tsc1GFAPCKO Mice | This compound | 50 mg/kg, twice a day (p.o.) | Significantly reduced mortality compared to vehicle.[1][3][4] |

| Tsc1GFAPCKO Mice | Vehicle | Not Applicable | High mortality rate.[1] |

Table 3: In Vivo Target Engagement of this compound in Mouse Brain

| Treatment | Time Point | Effect on pS6 Levels (% of control) | Effect on pPKB (Akt) Levels (% of control) |

| This compound (25 mg/kg, p.o.) | 30 min | Significant decrease | Significant decrease |

| This compound (25 mg/kg, p.o.) | Various | Time-dependent inhibition | Time-dependent inhibition |

| Everolimus (10 mg/kg, p.o.) | 30 min | Decrease | No significant change |

Note: Specific percentage decreases were presented graphically in the source material and are described as significant.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Pharmacokinetic Studies

Objective: To determine the brain penetration and pharmacokinetic profile of this compound.

Animal Models:

Methodology:

-

This compound, everolimus, and AZD2014 were administered orally (p.o.) to the animals.[1][2]

-

At specified time points, blood and brain tissue samples were collected.[8]

-

Plasma was separated from blood samples by centrifugation.[8]

-

Drug concentrations in plasma and brain homogenates were quantified using an appropriate analytical method (e.g., LC-MS/MS).

-

The brain-to-plasma concentration ratio was calculated to assess brain penetration.[1]

In Vivo Efficacy in Tsc1GFAPCKO Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a genetic mouse model of Tuberous Sclerosis Complex.

Animal Model:

-

Mice with a conditional inactivation of the Tsc1 gene primarily in glial cells (Tsc1GFAPCKO mice). This model recapitulates features of TSC, including reduced survival.[1][3]

Methodology:

-

Tsc1GFAPCKO mice were randomly assigned to treatment and vehicle control groups.[1]

-

This compound was administered orally at a dose of 50 mg/kg twice a day.[1][4]

-

The vehicle group received the corresponding empty formulation.[1]

-

Animal survival was monitored daily, and the data was analyzed to determine the effect of this compound on mortality.[1][3]

Western Blotting for Target Engagement

Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling in the brain following this compound administration.

Methodology:

-

Female C57BL/6J mice were treated with this compound (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.).[5]

-

At various time points, mice were euthanized, and the brain cortex was collected.[5]

-

Brain tissue was lysed to extract proteins.[5]

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.[5]

-

Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated S6 ribosomal protein (pS6, a marker of mTORC1 activity), phosphorylated Akt/PKB at Ser473 (pPKB, a marker of mTORC2 activity), and total levels of these proteins as well as a loading control (e.g., α-tubulin).[5]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence were used for detection.[5]

-

The intensity of the bands was quantified to determine the relative levels of phosphorylated proteins.[5]

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent, selective, and brain-penetrant mTORC1/2 inhibitor with a promising preclinical profile for the treatment of neurological disorders characterized by mTOR hyperactivation. Its superior brain penetration compared to other mTOR inhibitors and its demonstrated efficacy in a relevant disease model highlight its potential as a therapeutic candidate. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound for central nervous system indications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

PQR626: A Preclinical In-Depth Analysis for the Treatment of Tuberous Sclerosis Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs and is often associated with significant neurological manifestations, including epilepsy and cognitive impairment. The underlying pathology of TSC is the hyperactivation of the mechanistic target of rapamycin (mTOR) signaling pathway. PQR626 is a novel, potent, and orally bioavailable mTOR kinase inhibitor that has demonstrated significant promise in preclinical studies for the treatment of TSC. A key feature of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for treating the neurological symptoms of TSC. This document provides a comprehensive technical overview of the preclinical data available for this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action: Targeting the Core of TSC Pathology

This compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2, the two distinct protein complexes in which mTOR kinase exists.[1][2] In TSC, mutations in the TSC1 or TSC2 genes lead to the constitutive activation of mTORC1, a central regulator of cell growth, proliferation, and survival.[3] By inhibiting both mTORC1 and mTORC2, this compound offers a more comprehensive blockade of the mTOR pathway compared to rapalogs, which primarily inhibit mTORC1.[2] This dual inhibition is crucial for addressing the complex neuropathology of TSC.

Signaling Pathway

The mTOR signaling pathway is a critical regulator of cellular processes. In Tuberous Sclerosis Complex, the pathway is disrupted as follows:

Quantitative Preclinical Data

In Vitro Potency

This compound demonstrates potent inhibition of mTOR kinase activity in biochemical assays.

| Parameter | Value | Reference |

| mTOR IC50 | 9.3 nM | [4] |

Pharmacokinetic Properties

A critical advantage of this compound is its superior brain penetration compared to other mTOR inhibitors.

| Compound | Brain/Plasma Ratio | Species | Reference |

| This compound | ~1.8:1 | Mouse | [1] |

| Everolimus | ~1:92 | Mouse | [1] |

| AZD2014 | ~1:25 | Mouse | [1] |

| Parameter | Value | Species | Reference |

| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mouse | [1] |

Preclinical Efficacy in a TSC Mouse Model

This compound has shown significant efficacy in the Tsc1GFAPCKO mouse model, a well-established model of TSC that recapitulates key neurological features of the disease.

| Treatment Group | Dosing | Outcome | Reference |

| This compound | 50 mg/kg, BID | Significantly increased survival and prevented/decreased mortality compared to vehicle. | [1][2] |

| Vehicle | - | - | [1][2] |

Experimental Protocols

Tsc1GFAPCKO Mouse Model Efficacy Study

This protocol outlines the key steps in assessing the in vivo efficacy of this compound in a genetically engineered mouse model of TSC.

Methodology:

-

Animal Model: Tsc1GFAPCKO mice with conditional inactivation of the Tsc1 gene in glial cells were used.

-

Dosing: this compound was administered orally twice daily (BID) at a dose of 50 mg/kg. A vehicle control group was also included.

-

Monitoring: Animals were monitored daily for health status and survival.

-

Primary Endpoint: The primary measure of efficacy was the effect on the survival of the mice.

-

Data Analysis: Survival data was analyzed using Kaplan-Meier survival curves and appropriate statistical tests to compare the this compound-treated group with the vehicle control group.

Western Blotting for mTOR Pathway Inhibition

Protocol:

-

Tissue Collection: Brain tissue from treated and control animals was collected and snap-frozen.

-

Protein Extraction: Lysates were prepared from the brain tissue using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against key mTOR pathway proteins, including phospho-S6 ribosomal protein (a marker of mTORC1 activity) and phospho-Akt (a marker of mTORC2 activity). Antibodies against total S6 and total Akt were used as loading controls.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

-

Densitometry: The intensity of the bands was quantified using image analysis software to determine the relative levels of protein phosphorylation.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development for Tuberous Sclerosis Complex. No clinical trials have been publicly registered.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for Tuberous Sclerosis Complex. Its potent dual inhibition of mTORC1 and mTORC2, combined with its excellent brain penetration, addresses key limitations of existing mTOR inhibitors. The significant improvement in survival observed in a relevant animal model of TSC provides a solid rationale for advancing this compound into clinical development. Future studies will need to establish the safety, tolerability, and efficacy of this compound in human patients with TSC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel brain permeant mTORC1/2 inhibitors are as efficacious as rapamycin or everolimus in mouse models of acquired partial epilepsy and tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR626: A Preclinical In-Depth Analysis for Epilepsy Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PQR626 is a novel, potent, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2. Preclinical research, particularly in models of Tuberous Sclerosis Complex (TSC), a genetic disorder strongly associated with epilepsy, has highlighted its potential as a therapeutic agent for neurological conditions characterized by mTOR hyperactivation. This document provides a comprehensive technical overview of the preclinical data available for this compound, focusing on its mechanism of action, pharmacokinetic profile, and efficacy in a key epilepsy-related animal model. As of late 2025, this compound remains in the preclinical phase of development, with no publicly available information on the initiation of clinical trials for epilepsy.

Mechanism of Action: Targeting the mTOR Pathway

This compound is an ATP-competitive inhibitor of mTOR kinase, a critical signaling node that regulates cell growth, proliferation, and survival.[1] In the context of epilepsy, hyperactivation of the mTOR pathway is a key pathological driver in several genetic and acquired forms of the disease, including TSC.[2] By inhibiting both mTORC1 and mTORC2, this compound offers a more complete blockade of mTOR signaling compared to earlier-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1]

The PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade. This compound acts downstream of AKT to directly inhibit the kinase activity of mTOR.

Preclinical Pharmacokinetics

This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, most notably its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating neurological disorders.

Brain Penetration and Comparative Analysis

Studies in rodents have shown that this compound exhibits superior brain penetration compared to other mTOR inhibitors.[3]

| Compound | Brain/Plasma Ratio | Animal Model |

| This compound | ~1.8:1 | Female C57BL/6J mice |

| This compound | ~1.4:1 | Male Sprague Dawley rats |

| Everolimus | ~1:61 | Female C57BL/6J mice |

| Everolimus | ~1:92 | Male Sprague Dawley rats |

| AZD2014 | ~1:25 | Female C57BL/6J mice |

Tolerability

This compound has shown good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.[3]

Preclinical Efficacy in an Epilepsy Model

The primary preclinical evidence for the potential of this compound in epilepsy comes from studies using the Tsc1GFAPCKO mouse model. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a phenotype that includes seizures and reduced survival, mimicking aspects of TSC.[3]

Tsc1GFAPCKO Mouse Model Efficacy Study

In a dose-range finding study, this compound demonstrated a significant effect on the survival of Tsc1GFAPCKO mice.[3]

| Treatment Group | Dosage | Outcome |

| This compound | 50 mg/kg, BID (twice a day) | Significant prevention/decrease in mortality |

| Vehicle | N/A | High mortality rate |

Experimental Protocols

In Vivo Efficacy Study in Tsc1GFAPCKO Mice

-

Animal Model: Mice with conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO).[3]

-

Treatment: this compound was administered orally (p.o.).[4] The vehicle used for oral administration was 20% Captisol.[5]

-

Dosing Regimen: 50 mg/kg, administered twice daily (BID).[3]

-

Primary Endpoint: Survival/mortality was the key outcome measured.[3]

Western Blot Analysis of mTOR Signaling

To confirm the mechanism of action of this compound in the brain, western blot analysis is used to measure the phosphorylation status of key downstream targets of mTORC1 and mTORC2, such as S6 ribosomal protein (a substrate of S6 kinase) and AKT at serine 473, respectively. A decrease in the phosphorylation of these proteins indicates successful inhibition of mTOR signaling.

-

Sample Preparation: Brain tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6, S6, p-AKT (S473), AKT).

-

Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Future Directions and Conclusion

The preclinical data for this compound are promising, establishing it as a potent, brain-penetrant mTOR inhibitor with demonstrated efficacy in a relevant animal model of epilepsy. Its ability to cross the BBB and its superior pharmacokinetic profile compared to other mTOR inhibitors make it a compelling candidate for the treatment of neurological disorders driven by mTOR hyperactivation.

The next logical step in the development of this compound for epilepsy would be the initiation of Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, followed by trials in patients with epilepsy, potentially focusing on those with TSC or other mTOR-related epilepsies. However, as of now, no such trials have been publicly announced. Researchers and clinicians in the field of epilepsy should continue to monitor the development of this compound as a potential future therapeutic option.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

PQR626: A Deep Dive into its PI3K Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally available, and brain-penetrant mTOR kinase inhibitor that has demonstrated significant therapeutic potential in neurological disorders.[1] Its efficacy is intrinsically linked to its selectivity profile, particularly concerning the closely related phosphoinositide 3-kinases (PI3Ks). Understanding the nuances of this compound's interactions with PI3K isoforms is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a comprehensive overview of the selectivity profile of this compound over the PI3K family, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound for mTOR over the four Class I PI3K isoforms (α, β, γ, and δ) has been rigorously quantified through in vitro binding assays. The dissociation constant (Kd), a measure of binding affinity, serves as a key metric for this assessment. A lower Kd value indicates a higher binding affinity.

| Target | Dissociation Constant (Kd) [nM] |

| mTOR | 4.7 ± 0.8 |

| PI3Kα (p110α) | 1600 ± 3.5 |

| PI3Kβ (p110β) | 11000 ± 2121 |

| PI3Kγ (p110γ) | 16000 ± 1414 |

| PI3Kδ (p110δ) | >30000 |

| Data sourced from Borsari et al., J. Med. Chem. 2020.[2] |

As the data clearly indicates, this compound exhibits a remarkable selectivity for mTOR over all Class I PI3K isoforms. The most sensitive PI3K isoform, PI3Kα, is bound with an affinity approximately 340-fold weaker than that of mTOR. This high degree of selectivity is a crucial attribute of this compound, minimizing the potential for off-target effects mediated by PI3K inhibition.

In a broader assessment of kinase selectivity, this compound was profiled against a panel of over 400 kinases in a DiscoverX scanMAX kinase assay.[3] At a concentration of 10 μM, this compound demonstrated negligible binding to the vast majority of these protein kinases, underscoring its high specificity for its intended target.[3]

Cellular Activity Profile

The functional consequence of this compound's selectivity is evident in its cellular activity. The inhibitory effect of this compound on the PI3K/mTOR signaling pathway was assessed by measuring the phosphorylation levels of key downstream effectors, protein kinase B (PKB/Akt) and ribosomal protein S6, in A2058 melanoma cells.

| Cellular Endpoint | IC50 [nM] |

| pPKB/Akt (Ser473) | 96 ± 24 |

| pS6 (Ser235/236) | 71 ± 14 |

| Data sourced from Borsari et al., J. Med. Chem. 2020.[3] |

The IC50 values demonstrate that this compound effectively inhibits the mTORC1 and mTORC2 arms of the pathway, as indicated by the reduction in phosphorylation of S6 and Akt, respectively.

Experimental Protocols

In Vitro Kinase Binding Assay (DiscoverX scanMAX)

The determination of the dissociation constants (Kd) for this compound against mTOR and PI3K isoforms was performed using the DiscoverX scanMAX technology.[2][3] This is a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.

Methodology:

-

Kinase-tagged Phage Production: Kinase-tagged T7 phage strains were produced by infecting E. coli host cells. The resulting lysates containing the kinases were then purified.[3]

-

Immobilization: The kinase targets were immobilized on a solid support.

-

Competitive Binding: A fixed concentration of a biotinylated ligand with known affinity for the kinase's ATP-binding site was added along with varying concentrations of the test compound (this compound).

-

Detection: The amount of biotinylated ligand bound to the kinase was quantified using a streptavidin-conjugated detection reagent.

-

Data Analysis: The dose-response curves were generated, and the Kd values were calculated using the Hill equation. The experiments were performed as technical duplicates with 11-point threefold serial dilutions of this compound.[2][3]

Cellular Inhibition Assay (In-Cell Western)

The cellular potency of this compound was determined by measuring the inhibition of phosphorylation of Akt and S6 in A2058 melanoma cells using an in-cell Western assay.[3]

Methodology:

-

Cell Culture and Treatment: A2058 melanoma cells were cultured under standard conditions and then treated with a serial dilution of this compound for a specified duration.

-

Cell Lysis and Fixation: After treatment, the cells were lysed and the proteins were fixed within the wells of the microplate.

-

Immunostaining: The fixed cells were incubated with primary antibodies specific for the phosphorylated forms of Akt (Ser473) and S6 (Ser235/236), as well as antibodies for total protein as a loading control.

-

Secondary Antibody Incubation: The cells were then incubated with species-specific secondary antibodies conjugated to fluorescent dyes.

-

Detection and Analysis: The fluorescence intensity in each well was measured using a plate reader. The IC50 values were calculated from the resulting dose-response curves based on a 7- or 11-point 1:2 serial dilution, with each concentration measured in independent triplicates or duplicates.[3]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this compound's activity, the following diagrams visualize the PI3K/mTOR signaling pathway and the experimental workflows.

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points of this compound.

Caption: Workflow for the in vitro kinase binding assay (DiscoverX scanMAX).

Caption: Workflow for the in-cell Western assay to determine cellular potency.

Conclusion

This compound is a highly selective mTOR inhibitor with minimal activity against the Class I PI3K isoforms. This selectivity is a key feature that distinguishes it from pan-PI3K/mTOR inhibitors and is critical for its favorable therapeutic profile, particularly in the context of neurological disorders where precise target engagement is paramount. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. The high-contrast visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the key concepts.

References

- 1. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for PQR626 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] As an ATP-competitive mTOR kinase inhibitor, it targets both mTORC1 and mTORC2 complexes, which are key regulators of cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and neurological disorders.[1][2][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the in vitro and cellular potency of this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | ||||

| TR-FRET Kinase Assay | mTOR | Ki | 3.6 nM | [1] |

| TR-FRET Kinase Assay | PI3Kα | Ki | >1000 nM | [1] |

| Cellular Assay | ||||

| In-Cell Western | A2058 cells (pPKB/Akt - Ser473) | IC50 | 96 nM | [1] |

| In-Cell Western | A2058 cells (pS6 - Ser235/236) | IC50 | 71 nM | [1] |

Signaling Pathway

The diagram below illustrates the mTOR signaling pathway and the point of inhibition by this compound.

Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for in vitro testing of this compound.

Experimental Protocols

mTOR Kinase Assay (TR-FRET)

This protocol is adapted from commercially available time-resolved Förster resonance energy transfer (TR-FRET) displacement assays.[1][5]

Objective: To determine the inhibitory constant (Ki) of this compound against the mTOR kinase.

Materials:

-

Recombinant human mTOR (truncated, GST-tagged)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127

-

This compound stock solution in DMSO

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A 10-point, 1:4 dilution series is recommended.

-

In a 384-well plate, add the diluted this compound or DMSO (for control wells).

-

Prepare a mix of the mTOR enzyme and the Eu-anti-GST antibody in the assay buffer. Add this mix to the wells.

-

Prepare a mix of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer. Add this mix to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 620 nm).

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.

In-Cell Western Assay

This protocol is for measuring the phosphorylation of mTORC1 and mTORC2 substrates in a cellular context.[1]

Objective: To determine the IC50 of this compound for the inhibition of mTORC1 (pS6) and mTORC2 (pAkt) activity in cells.

Materials:

-

A2058 melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well plates

-

Fixing solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: Odyssey Blocking Buffer or equivalent

-

Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-phospho-Akt (Ser473)

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

DNA stain (e.g., DRAQ5™) for normalization

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed A2058 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium. A 7- or 11-point, 1:2 serial dilution is suggested.[1]

-

Treat the cells with the diluted this compound or DMSO (vehicle control) for 1-2 hours.

-

Fix the cells with the fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Wash the cells as in step 5.

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of the two primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells as in step 5.

-

Incubate the cells with a cocktail of the two secondary antibodies and the DNA stain diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells as in step 5.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for each channel. Normalize the phosphoprotein signal to the DNA stain signal.

-

Calculate the IC50 values by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cell Viability Assay (Resazurin-based)

This protocol determines the effect of this compound on cell proliferation and viability.

Objective: To assess the anti-proliferative effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., SKOV3)[7]

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well plates

-

Resazurin sodium salt solution (0.2 mg/ml in sterile PBS)[8]

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.[8]

-

Allow cells to attach and grow for 24 hours.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Treat the cells with the diluted this compound or DMSO (vehicle control) for 72 hours.[7]

-

Add resazurin solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.[8]

-

Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the this compound concentration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PQR626 in the A2058 Human Melanoma Cell Line

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the mTOR inhibitor PQR626 in the A2058 human melanoma cell line.

Introduction

This compound is a potent, selective, and brain-penetrant mTOR inhibitor.[1] The A2058 cell line, derived from a lymph node metastasis of a 43-year-old male with malignant melanoma, is a widely used model in cancer research.[2][3] This cell line is characterized by a BRAF V600D mutation, epithelial-like morphology, and adherent growth.[2] The A2058 cell line is highly tumorigenic and invasive, making it a relevant model for studying melanoma progression and response to targeted therapies.[2][4] this compound has been shown to effectively inhibit the mTOR pathway in A2058 cells, making this combination a valuable tool for investigating the therapeutic potential of mTOR inhibition in melanoma.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in biochemical and cellular assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| mTOR IC50 | 5 nM | - | [1] |

| mTOR Ki | 3.6 nM | - | [1] |

| pPKB S473 IC50 | 197 nM | A2058 | [1] |

| pS6 S235/S236 IC50 | 87 nM | A2058 | [1] |

Experimental Protocols

A2058 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the A2058 human melanoma cell line.

Materials:

-

A2058 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A2058 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.

-

Trypsinization: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralization and Collection: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[3]

-

Continue Incubation: Return the flask to the incubator. The doubling time for A2058 cells is approximately 27 hours.[2][6]

In-Cell Western Blot for mTOR Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of this compound on the mTOR signaling pathway in A2058 cells by measuring the phosphorylation of key downstream targets.

Materials:

-

A2058 cells

-

This compound

-

96-well plates

-

Complete growth medium

-

Primary antibodies (e.g., rabbit anti-phospho-PKB/Akt (Ser473), rabbit anti-phospho-S6 ribosomal protein (Ser235/236))

-

Secondary antibodies (e.g., IRDye-conjugated anti-rabbit IgG)

-

Formaldehyde (3.7%)

-

Triton X-100 (0.1%)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Imaging system (e.g., Odyssey Infrared Imaging System)

Protocol:

-

Cell Seeding: Seed A2058 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.04-5 µM).[1] Incubate for 1 hour.[1]

-

Cell Fixation: Aspirate the drug-containing medium and add 100 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the wells three times with wash buffer. Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.

-

Blocking: Wash the wells three times with wash buffer. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells five times with wash buffer. Dilute the IRDye-conjugated secondary antibody in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Imaging and Analysis: Wash the wells five times with wash buffer. Scan the plate using an infrared imaging system. Quantify the fluorescence intensity in each well to determine the levels of phosphorylated proteins. The IC50 values can then be calculated from the dose-response curves.

Visualizations

This compound Mechanism of Action in the mTOR Signaling Pathway

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for this compound Evaluation in A2058 Cells

Caption: Workflow for In-Cell Western Blot analysis of this compound.

References

Determining the Anti-Proliferative Activity of PQR626 in Cancer Cell Lines: Application Notes and Protocols

For Research Use Only.

Introduction

PQR626 is a potent, selective, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1] The mTOR signaling pathway is frequently hyperactivated in various human cancers, making it an attractive target for therapeutic intervention.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for assessing its anti-proliferative efficacy. The IC50 value represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[3][4]

While specific IC50 data for this compound across a broad panel of cancer cell lines is not extensively available in the public domain, data for the structurally related mTORC1/2 inhibitor PQR620 can provide valuable insights into the expected potency. PQR620 has demonstrated significant anti-tumor activity across numerous lymphoma models, with a median IC50 value of approximately 250 nM.[5]

This application note includes a representative table of IC50 values for the related compound PQR620, detailed experimental protocols for commonly used cell viability assays (MTT and CellTiter-Glo), and diagrams illustrating the targeted signaling pathway and experimental workflow.

Data Presentation

Due to the limited availability of public data for this compound, the following table summarizes the IC50 values for the closely related mTORC1/2 inhibitor, PQR620, in a panel of lymphoma cell lines. This data is intended to provide a representative example of the anti-proliferative potency of this class of compounds.

Table 1: IC50 Values of PQR620 in a Panel of Lymphoma Cell Lines

| Cell Line | Histology | IC50 (nM) |

| SU-DHL-6 | GCB-DLBCL | >1000 |

| RIVA | ABC-DLBCL | 250 |

| Granta-519 | Mantle Cell Lymphoma | 150 |

| Jeko-1 | Mantle Cell Lymphoma | 200 |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 500 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | >1000 |

| OCI-Ly3 | DLBCL | 250 |

| OCI-Ly10 | DLBCL | 300 |

Note: Data presented is for the related compound PQR620 and is intended to be representative. Actual IC50 values for this compound may vary.

Signaling Pathway

This compound targets the mTOR kinase, a key component of two distinct protein complexes, mTORC1 and mTORC2. These complexes regulate a multitude of cellular processes critical for cell growth and proliferation. The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

Caption: Inhibition of mTORC1 and mTORC2 by this compound.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound in adherent cancer cell lines using the MTT and CellTiter-Glo assays.

Experimental Workflow

The general workflow for determining the IC50 of this compound is outlined below.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

PQR626: Application Notes and Protocols for Western Blot Analysis of pS6 and pPKB

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of protein phosphorylation in response to PQR626, a potent and selective mTOR inhibitor. The focus is on the Western blot detection of two key downstream effectors of the mTOR signaling pathway: phosphorylated ribosomal protein S6 (pS6) and phosphorylated protein kinase B (pPKB, also known as pAkt).

Introduction

This compound is a brain-penetrant mTOR kinase inhibitor that targets the ATP-binding site of mTOR, effectively inhibiting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to a reduction in the phosphorylation of key downstream signaling molecules, including S6 ribosomal protein (S6) and protein kinase B (PKB/Akt). The phosphorylation status of S6 at Ser235/236 and PKB at Ser473 are critical biomarkers for assessing the activity of the mTOR pathway and the efficacy of mTOR inhibitors like this compound. Western blotting is a fundamental technique to quantify these changes in protein phosphorylation.

This compound Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on the mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2.

-

mTORC1 directly phosphorylates S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein (S6). Phosphorylation of S6 is crucial for the translation of specific mRNAs and protein synthesis.

-

mTORC2 is a key regulator of PKB/Akt, phosphorylating it at the Ser473 residue. This phosphorylation is essential for the full activation of PKB/Akt, which then promotes cell survival and proliferation.

By inhibiting both mTORC1 and mTORC2, this compound effectively blocks these downstream phosphorylation events, leading to a decrease in both pS6 (Ser235/236) and pPKB (Ser473) levels.

Quantitative Data Summary

The inhibitory activity of this compound on the phosphorylation of PKB and S6 has been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.

| Target | Cell Line | IC50 (nM) | Reference |

| pPKB (Ser473) | A2058 | 191 | |

| pS6 (Ser235/236) | A2058 | 61 | |

| pPKB (S473) | In-cell Western | 197 | |

| pS6 (S235/S236) | In-cell Western | 87 |

Western Blot Protocol for pS6 and pPKB Analysis

This protocol is designed to assess the effect of this compound on the phosphorylation of S6 (Ser235/236) and PKB (Ser473) in cell lysates.

Experimental Workflow

Materials and Reagents

-

Cell Culture: Appropriate cell line and culture medium.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails. It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

-

SDS-PAGE Gels: Acrylamide percentage appropriate for the molecular weights of pS6 (~32 kDa) and pPKB (~60 kDa).

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-protein detection, BSA is recommended over non-fat dry milk to reduce background.

-

Primary Antibodies:

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody.

-

Rabbit anti-phospho-PKB/Akt (Ser473) antibody.

-

Antibodies against total S6 and total PKB/Akt for normalization.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.

-

Imaging System: Chemiluminescence imager or X-ray film.

Protocol

1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency. b. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.

5. Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding. b. Primary Antibody Incubation: Dilute the primary antibody (anti-pS6 or anti-pPKB) in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody. d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. e. Washing: Wash the membrane three times for 10-15 minutes each with TBST at room temperature.

6. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film. d. Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (total S6 or total PKB) or a loading control (β-actin, GAPDH). e. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the total protein or loading control band.